Ortho-Position Triazole Enforces Distinct Chelating Geometry Versus Para-Isomer in Zn(II) MOF Assembly
The 2-(1,2,4-triazol-1-yl)benzoate scaffold, when incorporated into triazolyl-benzoate ligands, directs the triazole N3 and carboxylate O atoms into a chelating orientation with a bite angle of approximately 79°, whereas the 4- position isomer (4-(1H-1,2,4-triazol-1-yl)benzoic acid) enforces a strictly linear bridging geometry [1]. ¹³C solid-state NMR coordination-induced shifts (Δδ) demonstrate that in the 2-substituted system, the carboxylate C-1 signal shifts downfield by +5.7 and +6.3 ppm upon Zn(II) binding, substantially larger than the +3.2 and +5.3 ppm shifts observed for the 4-substituted analog, confirming tighter metal-carboxylate interaction in the ortho isomer [2]. This chelation capability is absent in the 3-substituted regioisomer due to steric hindrance between the meta-triazole and the carboxylate group [3].
| Evidence Dimension | Metal coordination geometry and ¹³C NMR coordination-induced shift (Δδ, ppm) |
|---|---|
| Target Compound Data | Chelating (N,O) bite angle ≈79°; Δδ(C-1) = +5.7 / +6.3 ppm (Zn-MOF series 1) |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid: Linear bridging only; Δδ(C-1) = +3.2 / +5.3 ppm (Zn-MOF series 2) |
| Quantified Difference | ΔΔδ(C-1) ≥ +2.5 ppm larger in 2-isomer; exclusive chelating mode unavailable to 4-isomer |
| Conditions | Zn(II) coordination networks; ¹³C CPMAS NMR (Bruker Avance 750 MHz, 18.8 T); DFT-NMR CASTEP calculations; single-crystal XRD (CCDC 783568, 783569, 852802) |
Why This Matters
Procurement of the 2-isomer is mandatory when the target MOF or coordination polymer requires chelating (N,O) ligand coordination; the 4-isomer cannot replicate this binding mode and will produce a structurally distinct network.
- [1] Kuttatheyil AV, Lässig D, Lincke J, Kobalz M, Baias M, König K, Hofmann J, Krautscheid H, Pickard CJ, Haase J, Bertmer M. Synthesis, Crystal Structure, and Solid-State NMR Investigations of Heteronuclear Zn/Co Coordination Networks — A Comparative Study. Inorg Chem. 2013;52(8):4431-4442. doi:10.1021/ic302643w View Source
- [2] Kuttatheyil AV, et al. Inorg Chem. 2013;52(8):4431-4442. Table 2: ¹³C NMR Coordination Induced Shifts Δδ for 1 and 2. View Source
- [3] Erhart O. 1,2,4-Triazolyl benzene carboxylic acids derived from L-alanine as ligands for chiral coordination polymers. Doctoral Dissertation, Universität Leipzig. Available at: https://katalog.ub.uni-leipzig.de View Source
